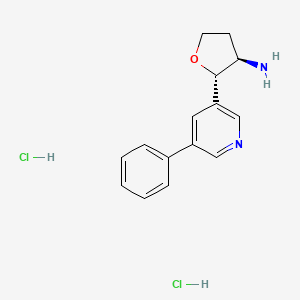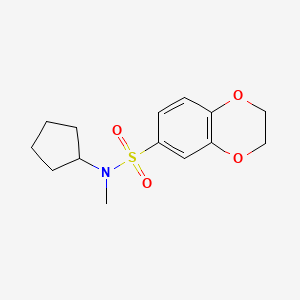
N-cyclopentyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-cyclopentyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” is a complex organic compound. It contains a benzodioxan group, which is a group of isomeric chemical compounds with the molecular formula C8H8O2 . The compound also contains a sulfonamide group, which is a functional group that is found in several classes of drugs, including antibiotics, diuretics, and anticonvulsants .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzodioxan group would consist of a benzene ring fused to a dioxane ring . The sulfonamide group would consist of a sulfur atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom .Applications De Recherche Scientifique
Antibacterial and Anti-inflammatory Potential
N-cyclopentyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide and its derivatives have been explored for their potential in antibacterial and anti-inflammatory applications. Synthesis of sulfonamides bearing the 1,4-benzodioxin ring has shown promising antibacterial activity against various Gram-positive and Gram-negative bacterial strains. These compounds also displayed significant inhibition against the lipoxygenase enzyme, suggesting potential therapeutic applications for inflammatory ailments. The studies conclude that these sulfonamides could be promising candidates for the development of new drugs to treat inflammatory and associated diseases (Abbasi et al., 2017).
Enzyme Inhibition for Therapeutic Applications
Further research into sulfonamides with the benzodioxane and acetamide moieties has been conducted to assess their enzyme inhibitory potential. These compounds have been tested against enzymes like α-glucosidase and acetylcholinesterase (AChE), showing substantial inhibitory activity. Such activity suggests the potential for therapeutic use in conditions requiring enzyme inhibition, such as diabetes and Alzheimer's disease. The in silico molecular docking results corroborate the in vitro enzyme inhibition data, reinforcing the therapeutic potential of these molecules (Abbasi et al., 2019).
Biofilm Inhibition and Cytotoxicity
The antibacterial efficacy of these sulfonamides extends to biofilm inhibition, a critical factor in combating persistent bacterial infections. Studies have shown that certain N-alkyl/aralkyl derivatives of this compound effectively inhibit bacterial biofilms of Escherichia coli and Bacillus subtilis. These findings are significant, considering the challenge biofilms pose to antibiotic treatment. Moreover, the synthesized molecules exhibited mild cytotoxicity, indicating their safety as antibacterial agents (Abbasi et al., 2020).
Mécanisme D'action
Orientations Futures
The future directions for research on this compound would likely depend on its specific biological activities and potential therapeutic applications. Compounds containing a benzodioxan group or a sulfonamide group have been studied for their potential use in the treatment of various diseases, including Alzheimer’s disease and other neurological disorders .
Propriétés
IUPAC Name |
N-cyclopentyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-15(11-4-2-3-5-11)20(16,17)12-6-7-13-14(10-12)19-9-8-18-13/h6-7,10-11H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQASTYGFTDZMGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2S)-2-[(cyclopropylmethyl)amino]cyclohexan-1-ol](/img/no-structure.png)
![(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2801325.png)
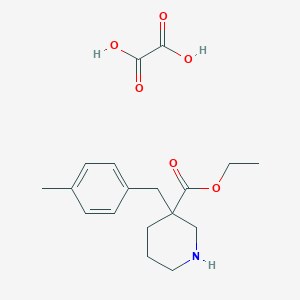

![2-(4-(Indolin-1-ylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2801328.png)
![N-butyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2801329.png)
![N-cycloheptyl-3-{[2-(3-fluorophenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2801330.png)

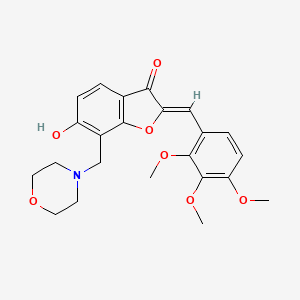
![1,3-Benzodioxol-5-yl-[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2801339.png)
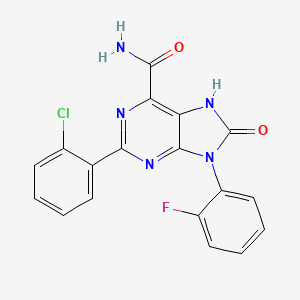

![3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-propoxybenzyl)propanamide](/img/structure/B2801343.png)
